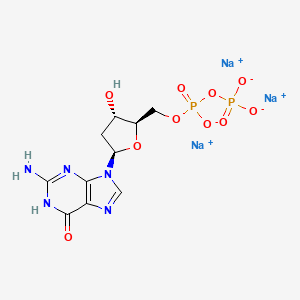

2'-Desoxiguanosina-5'-difosfato trisódica

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2'-Deoxyguanosine-5'-diphosphate trisodium salt is a useful research compound. Its molecular formula is C10H13N5Na2O10P2 and its molecular weight is 471.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2'-Deoxyguanosine-5'-diphosphate trisodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Deoxyguanosine-5'-diphosphate trisodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Secuenciación de ADN

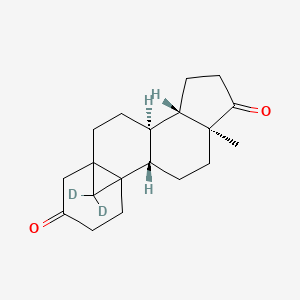

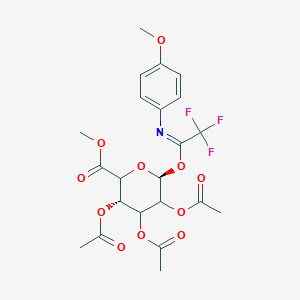

“2'-Desoxiguanosina-5'-difosfato trisódica” se utiliza en la secuenciación del ADN {svg_1} {svg_2} {svg_3}. La secuenciación del ADN es el proceso de determinar la secuencia de ácidos nucleicos, el orden de los nucleótidos en el ADN. Incluye cualquier método o tecnología que se utiliza para determinar el orden de las cuatro bases: adenina, guanina, citosina y timina.

Reacción en cadena de la polimerasa (PCR)

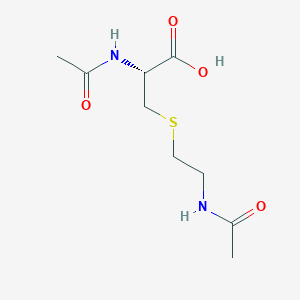

Este compuesto se utiliza en la PCR {svg_4} {svg_5} {svg_6}. La PCR es un método ampliamente utilizado para producir rápidamente millones o miles de millones de copias de una muestra específica de ADN, lo que permite a los científicos tomar una muestra muy pequeña de ADN y amplificarla a una cantidad lo suficientemente grande como para estudiarla en detalle.

Técnicas de síntesis y reparación del ADN

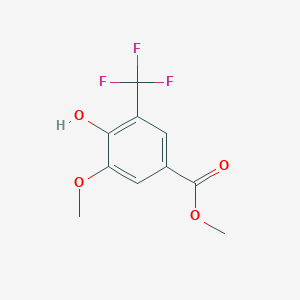

Se utiliza en diversas técnicas de síntesis y reparación del ADN basadas en ADN polimerasa {svg_7} {svg_8} {svg_9}. Estas técnicas son esenciales para mantener la integridad del genoma y para prevenir enfermedades genéticas como el cáncer.

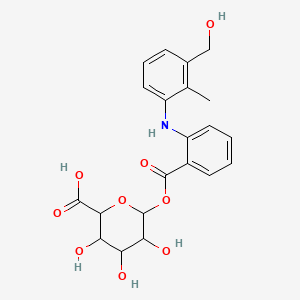

Sustrato para la dGDP quinasa

“this compound” se utiliza como sustrato de la dGDP (nucleótido difosfato) quinasa {svg_10} {svg_11}. Esta enzima participa en la regulación de los tamaños del pool de dGTP, lo cual es importante para la fidelidad de la replicación y reparación del ADN.

Producción de dGTP

Se utiliza junto con la piruvato quinasa para producir dGTP en apoyo de la biosíntesis del ADN {svg_12} {svg_13}. El dGTP es uno de los cuatro trifosfatos de nucleósido que se utilizan en la síntesis in vivo del ADN.

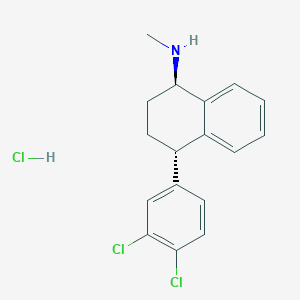

Estudio del bacteriófago T7

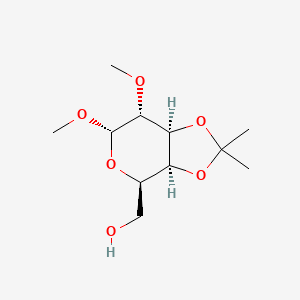

Este compuesto se utiliza como sustrato para estudiar la cinética de la glucoproteína (gp) 1.7 expresada por el bacteriófago T7 {svg_14} {svg_15}. El bacteriófago T7 es un bacteriófago, un virus que infecta bacterias, y el estudio de sus proteínas puede proporcionar información sobre los mecanismos de replicación viral.

Mecanismo De Acción

Target of Action

The primary targets of 2’-Deoxyguanosine-5’-diphosphate trisodium salt, also known as dGDP, are enzymes such as xanthine phosphoribosyl transferase (XPRT) and hypoxanthine-guanine phosphoribosyl transferase (HGPRT) . These enzymes play crucial roles in the purine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

dGDP acts as an inhibitor of its target enzymes, XPRT and HGPRT . By binding to these enzymes, it prevents them from catalyzing the conversion of hypoxanthine and guanine to their respective monophosphate forms, disrupting the purine salvage pathway.

Biochemical Pathways

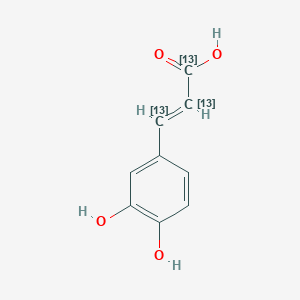

The inhibition of XPRT and HGPRT by dGDP affects the purine salvage pathway , a critical biochemical pathway for nucleotide synthesis . This disruption can lead to a decrease in the levels of guanine and hypoxanthine nucleotides, which are essential for DNA and RNA synthesis.

Safety and Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2’-Deoxyguanosine-5’-diphosphate trisodium salt interacts with various enzymes, proteins, and other biomolecules. It is used as a substrate for dGDP (nucleoside diphosphate) kinase or pyruvate kinase to produce dGTP, supporting DNA biosynthesis . It is also susceptible to oxidative damage to 8-oxo-GDP .

Cellular Effects

The 2’-Deoxyguanosine-5’-diphosphate trisodium salt influences cell function by participating in DNA synthesis . It can affect cell signaling pathways, gene expression, and cellular metabolism through its role in DNA synthesis and its susceptibility to oxidative damage .

Molecular Mechanism

At the molecular level, 2’-Deoxyguanosine-5’-diphosphate trisodium salt exerts its effects through binding interactions with biomolecules and enzymes. It acts as a substrate for enzymes like dGDP kinase and pyruvate kinase, leading to the production of dGTP and supporting DNA biosynthesis .

Metabolic Pathways

2’-Deoxyguanosine-5’-diphosphate trisodium salt is involved in the metabolic pathway of DNA synthesis . It interacts with enzymes like dGDP kinase and pyruvate kinase, and its role in this pathway could also affect metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITRRPRAEQUOAZ-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5Na2O10P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-74-4 |

Source

|

| Record name | 2'-Deoxyguanosine 5'-diphosphate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)

![Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-](/img/structure/B1140794.png)